molecular formula C21H17N5O2 B2374435 N-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097868-55-6

N-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B2374435
CAS No.: 2097868-55-6
M. Wt: 371.4
InChI Key: IUVVDAIWAKNDSX-UHFFFAOYSA-N
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Description

“N-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine” is a complex organic compound. It contains a benzoxazole core, which is a bicyclic planar molecule and is a resourceful and important member of the heteroarenes . Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Synthesis Analysis

The synthesis of benzoxazole derivatives often involves the use of 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .


Molecular Structure Analysis

The molecular structure of “this compound” can be confirmed by various spectroscopic techniques such as IR, NMR, and LC-MS .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined by various techniques. For instance, the yield and melting point can be determined experimentally .

Scientific Research Applications

Heterocyclic Compounds as Potential Therapeutic Agents

Research on heterocyclic compounds such as pyrimidines and benzoxazoles demonstrates their significance in developing therapeutic agents. Heterocyclic structures, particularly those incorporating pyrimidine, have been explored for their potential as inhibitors of various biological targets, indicating their applicability in designing new drugs with improved efficacy and selectivity. For instance, compounds based on the pyrimidine scaffold have shown promising results as inhibitors of Bcr-Abl, suggesting their potential in cancer therapy (Arioli et al., 2011).

Structural and Computational Studies

Structural characterization and computational studies of heterocyclic compounds provide valuable insights into their chemical reactivity and potential biological activities. For example, crystal structure and DFT studies on pyrimidin-amine derivatives have helped understand their electronic structure properties, offering clues to their reactivity and potential applications in medicinal chemistry (Murugavel et al., 2014).

Synthesis and Evaluation of Novel Compounds

The synthesis and biological evaluation of novel heterocyclic compounds, including pyrazole and pyrimidine derivatives, have been a significant area of research. These studies aim to explore the compounds' antimicrobial, antitumor, and anti-inflammatory properties, highlighting their potential as lead compounds in drug discovery (Rahmouni et al., 2014). Such research underscores the importance of heterocyclic chemistry in developing new therapeutic agents.

Antimicrobial and Anticancer Activities

Investigations into the antimicrobial and anticancer activities of heterocyclic compounds have revealed their potential in addressing various health challenges. For instance, studies on pyrimidine-azitidinone analogues have demonstrated their antimicrobial, antitubercular, and antioxidant activities, underscoring the versatility of these compounds in medicinal chemistry (Chandrashekaraiah et al., 2014).

Future Directions

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities . Therefore, they hold promise for future research and development in the field of medicinal chemistry.

Properties

IUPAC Name

(3-phenyl-2,1-benzoxazol-5-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2/c27-21(26-11-16(12-26)24-19-8-9-22-13-23-19)15-6-7-18-17(10-15)20(28-25-18)14-4-2-1-3-5-14/h1-10,13,16H,11-12H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVVDAIWAKNDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)NC5=NC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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